N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine
Description
N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine is an organic compound that belongs to the class of amines This compound features a cyclopropylmethyl group, a methoxyphenylmethyl group, and a propan-1-amine backbone
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-10-16(11-13-8-9-13)12-14-6-4-5-7-15(14)17-2/h4-7,13H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRNUAGIIGBAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Introduction of the methoxyphenylmethyl group: The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and an appropriate catalyst, such as aluminum chloride.
Formation of the propan-1-amine backbone: The final step involves the reaction of the cyclopropylmethyl and methoxyphenylmethyl intermediates with propan-1-amine under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including as a ligand for receptors.
Medicine: Investigated for its potential therapeutic properties, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine: Similar structure but with an ethan-1-amine backbone.
N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]butan-1-amine: Similar structure but with a butan-1-amine backbone.
Uniqueness
N-(cyclopropylmethyl)-N-[(2-methoxyphenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropylmethyl group can influence the compound’s reactivity and stability, while the methoxyphenylmethyl group can affect its interaction with biological targets.
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